Metoclopramide-d3

Description

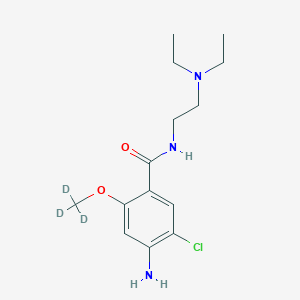

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Applications of Metoclopramide D3 in Quantitative Bioanalysis

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in quantitative bioanalysis. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the specific identification and quantification of analytes in complex mixtures shimadzu.com.sgnih.gov. Metoclopramide-d3 is frequently integrated into LC-MS methods developed for the determination of metoclopramide (B1676508) in biological samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the prevalent technique for the quantitative analysis of metoclopramide in biological matrices, with this compound serving as the internal standard researchgate.netnih.govnih.govnih.govresearchgate.net. This hyphenated technique offers enhanced selectivity and sensitivity compared to single-stage MS, which is critical for accurate quantification at low concentrations in biological samples. The chromatographic separation by HPLC resolves the analyte from matrix interferences and potential metabolites before it enters the mass spectrometer. The tandem mass spectrometer then provides a second level of selectivity by fragmenting the parent ion and monitoring specific product ions.

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of metoclopramide and this compound in LC-MS/MS methods nih.govnih.govresearchgate.netnih.govresearchgate.net. ESI is a soft ionization technique that is well-suited for polar and ionizable compounds like metoclopramide, producing primarily protonated molecules ([M+H]+) in positive ion mode. This allows for efficient transfer of the ions from the liquid phase into the vacuum of the mass spectrometer. The signal intensity in ESI can be influenced by matrix effects, which is a key reason for employing a stable isotope-labeled internal standard like this compound, as it can mimic the ionization behavior of the analyte researchgate.net.

Multiple Reaction Monitoring (MRM) is the standard detection mode employed in LC-MS/MS methods for the quantification of metoclopramide using this compound as an internal standard researchgate.netnih.govresearchgate.netnih.govresearchgate.netwaters.combiotrial.com. MRM involves the selection of a specific precursor ion (typically the protonated molecule) in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the selection of one or more characteristic product ions in the third quadrupole (Q3). This transition from a specific precursor ion to a specific product ion provides high selectivity, significantly reducing interference from co-eluting matrix components. For metoclopramide, a common MRM transition observed is m/z 300.1 → 226.9 nih.gov. The corresponding transition for this compound would involve the deuterated precursor ion mass (m/z 303.1, considering the three deuterium (B1214612) atoms) fragmenting to characteristic product ions. The ratio of the peak areas of the analyte (metoclopramide) to the internal standard (this compound) transitions is used for quantification.

Here is an example of typical MRM transitions used in LC-MS/MS for metoclopramide and a deuterated internal standard:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Metoclopramide | ~300 | ~227 |

| This compound | ~303 | ~230 (expected) |

Note: Specific MRM transitions can vary slightly depending on the instrument and method optimization.

While reversed-phase chromatography is commonly used for metoclopramide analysis, Hydrophilic Interaction Chromatography (HILIC) has also been explored and integrated with MS/MS for the determination of metoclopramide researchgate.netnih.govresearchgate.netresearchgate.net. HILIC is particularly useful for the retention and separation of polar compounds that are poorly retained in reversed-phase mode. Metoclopramide, being a relatively polar molecule, can be effectively analyzed using HILIC. The use of HILIC can offer different selectivity compared to reversed-phase chromatography and is often compatible with mobile phases containing a high percentage of organic solvent, which can enhance the ionization efficiency in ESI-MS researchgate.net. Studies have demonstrated the successful application of HILIC/MS/MS for metoclopramide analysis in human plasma researchgate.netnih.gov.

Utilization of Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used for the analysis of metoclopramide, and this compound can serve as an internal standard in such methods bioscience.co.ukcaymanchem.com. GC-MS is typically applied to volatile or semi-volatile compounds. Metoclopramide, due to its structure, may require derivatization to increase its volatility and thermal stability for GC analysis. GC provides excellent chromatographic separation, and the subsequent mass spectrometric detection allows for identification and quantification. While LC-MS/MS is more prevalent for metoclopramide bioanalysis, GC-MS methods have been developed, particularly for the analysis of metoclopramide and its metabolites nih.gov. Electron ionization (EI) is a common ionization technique in GC-MS, producing characteristic fragmentation patterns that can be used for identification and quantification in selected-ion monitoring (SIM) mode.

Comprehensive Bioanalytical Method Development and Validation Protocols

The development and validation of bioanalytical methods employing this compound as an internal standard are critical to ensure the reliability and accuracy of the quantitative results. These protocols typically follow regulatory guidelines, such as those provided by the US Food and Drug Administration (FDA) researchgate.netnih.govjapsonline.com. Key validation parameters include:

Specificity/Selectivity: Demonstrating that the method can uniquely identify and quantify the analyte (metoclopramide) in the presence of endogenous matrix components, metabolites, and co-administered drugs. The use of MRM in LC-MS/MS and the distinct mass of this compound contribute significantly to selectivity.

Sensitivity: Determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately quantified.

Linearity: Establishing the relationship between the analyte concentration and the instrument response (analyte/internal standard peak area ratio) over a defined range. Methods for metoclopramide quantification using LC-MS/MS with this compound have shown good linearity over relevant concentration ranges researchgate.netnih.govresearchgate.net.

Accuracy: Assessing the closeness of the measured value to the true concentration. This is typically evaluated by analyzing quality control (QC) samples at different concentrations.

Precision: Evaluating the reproducibility of the measurements, both within the same analytical run (intra-day precision) and across different runs (inter-day precision).

Recovery: Determining the efficiency of the extraction procedure for both the analyte and the internal standard from the biological matrix.

Matrix Effect: Assessing the influence of the biological matrix on the ionization efficiency of the analyte and internal standard. Using a stable isotope-labeled internal standard like this compound helps to mitigate matrix effects.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions and during sample processing.

Detailed research findings from validated methods highlight parameters such as linearity ranges, accuracy, and precision, demonstrating the robustness of methods utilizing this compound for metoclopramide quantification researchgate.netnih.govresearchgate.netwho.int.

Here is an example of typical validation parameters reported for an LC-MS/MS method for metoclopramide:

| Validation Parameter | Reported Range/Value | Source |

| Linearity Range | 0.5 - 100 ng/mL | researchgate.net |

| R2 | ≥ 0.9964 | researchgate.net |

| Intra-day Precision | ≤ 12.0% (CV) | researchgate.net |

| Inter-day Precision | ≤ 12.0% (CV) | researchgate.net |

| Accuracy | ≤ 6.0% (absolute bias) | researchgate.net |

| Extraction Recovery | ~91% (Metoclopramide) | researchgate.net |

| LLOQ | 0.3 ng/mL | researchgate.net |

Note: Specific validation parameters can vary between different methods and matrices.

Determination of Linearity and Dynamic Range for this compound-Assisted Assays

Linearity establishes the relationship between the instrument response (e.g., peak area ratio of metoclopramide to this compound) and the concentration of the analyte over a defined range. The dynamic range is the range of concentrations over which the method is linear, accurate, and precise. This compound is added at a constant concentration to a series of calibration standards containing varying concentrations of metoclopramide. The ratio of the analyte peak area to the internal standard peak area is plotted against the nominal analyte concentration to generate a calibration curve. A high correlation coefficient (typically R² ≥ 0.99) demonstrates good linearity. ijpsonline.comnih.govwho.intmdpi.comoup.com The use of this compound helps to normalize the response, accounting for variations in injection volume, ionization efficiency, and recovery during sample processing, which is particularly important across a wide dynamic range.

An example of linearity data for metoclopramide in plasma, where this compound would be used as an internal standard, might look like this:

| Metoclopramide Concentration (ng/mL) | Metoclopramide/Metoclopramide-d3 Peak Area Ratio |

| 0.5 | 0.052 |

| 1.0 | 0.105 |

| 2.5 | 0.260 |

| 5.0 | 0.518 |

| 10.0 | 1.035 |

| 25.0 | 2.580 |

| 50.0 | 5.155 |

Note: This is a representative example. Actual values would depend on the specific method and instrument.

Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of measured values to the true concentration, while precision refers to the reproducibility of the measurements. This compound is essential for assessing both intra-day (within a single analytical run) and inter-day (across multiple analytical runs on different days) accuracy and precision. Quality control (QC) samples are prepared by spiking blank biological matrix with known concentrations of metoclopramide, and this compound is added to these samples. These QC samples are analyzed multiple times within a run and across different runs. The measured concentrations are compared to the nominal concentrations to determine accuracy (expressed as percentage recovery or percentage bias), and the variability of the measurements is calculated to determine precision (expressed as percentage relative standard deviation or coefficient of variation). frontiersin.orgeuropa.euwaters.comoup.comscispace.comresearchgate.net The use of the internal standard helps to minimize the impact of random errors on these measurements.

Representative Accuracy and Precision Data (Illustrative):

| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Recovery) | Inter-day Precision (%RSD) |

| Low QC | 1.5 | 102.1 | 3.5 | 101.5 | 4.1 |

| Medium QC | 15.0 | 99.8 | 2.1 | 100.3 | 2.9 |

| High QC | 40.0 | 98.7 | 1.8 | 99.1 | 2.5 |

Note: This is a representative example. Actual values would depend on the specific method and matrix.

Definition of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. This compound is used in the determination of LLOQ and LOD by analyzing a series of samples at decreasing concentrations of metoclopramide. The LLOQ is typically defined as the lowest concentration at which the accuracy and precision meet predefined acceptance criteria (e.g., ±20% accuracy and ≤20% RSD). ijpsonline.commdpi.comresearchgate.netnih.gov The LOD is often estimated based on a signal-to-noise ratio (S/N) of typically 3:1 or higher. The internal standard's consistent response at low analyte concentrations is crucial for accurately determining the LLOQ.

Based on search results, reported LLOQ values for metoclopramide in various matrices using different methods can vary. For example, one method reported an LLOQ of 0.80 μg/ml (800 ng/mL) and an LOD of 0.26 μg/ml (260 ng/mL) for metoclopramide. ijpsonline.com Another bioanalytical method for different analytes reported an LLOQ of 5 ng/mL. mdpi.com The specific LLOQ and LOD for a this compound-assisted assay would depend on the sensitivity of the analytical instrument and the chosen method parameters.

Stability Profiling of Metoclopramide and this compound in Biological Matrices

Assessing the stability of metoclopramide and this compound in biological matrices under various storage and handling conditions is crucial to ensure the integrity of study samples. This includes evaluating stability at room temperature, in the autosampler, and after freeze-thaw cycles, as well as long-term storage stability at low temperatures. europa.euresearchgate.net this compound is used in stability studies by spiking blank matrix with both the analyte and the internal standard at known concentrations and storing these samples under different conditions for specified periods. The concentrations of both compounds are then measured and compared to initial measurements. Since this compound is an analog of metoclopramide, it is expected to exhibit similar stability characteristics, making it an ideal tool to monitor and correct for any degradation or changes in the analyte concentration during sample handling and storage. Studies on the stability of metoclopramide hydrochloride have shown it to be stable under certain conditions and sensitive to light and decomposition at high temperatures. nih.gov

Quality Control (QC) Implementation in Analytical Methodologies Utilizing this compound

Quality control is an integral part of bioanalysis, ensuring the ongoing performance and reliability of a validated method during routine sample analysis. This compound is a cornerstone of QC implementation in metoclopramide assays. QC samples, spiked with known concentrations of metoclopramide and a constant amount of this compound, are analyzed alongside study samples in each analytical run. frontiersin.orgeuropa.eu These QC samples are typically prepared at different concentration levels (e.g., low, medium, and high) within the method's dynamic range. By monitoring the accuracy and precision of the QC sample results against predefined acceptance criteria, analysts can assess the performance of the method and the instrument. If the QC results fall outside the acceptable limits, it indicates a potential issue with the analytical run, and appropriate corrective actions can be taken. The consistent response of this compound across samples helps to identify potential matrix effects or instrument variations that could affect the accurate quantification of metoclopramide in study samples. Regulatory guidelines emphasize the importance of QC samples to ensure the reliability of bioanalytical data. nih.govfda.gov

Pharmacokinetic and Drug Metabolism Research Employing Metoclopramide D3

In Vivo Pharmacokinetic Characterization of Metoclopramide (B1676508)

In vivo pharmacokinetic studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism googleapis.com. Stable isotope-labeled internal standards like Metoclopramide-d3 are crucial for the accurate quantification of the parent drug and its metabolites in biological samples collected during these studies caymanchem.comnih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies facilitated by Deuterium (B1214612) Labeling

Deuterium labeling assists in ADME studies by providing a reliable internal standard for quantitative analysis. By administering the non-labeled drug and using the labeled analog for sample analysis, researchers can precisely measure the concentrations of the parent drug and its metabolites over time in various biological fluids and tissues. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life drugbank.com.

Tracer Kinetic Analysis for Metabolic Pathway Elucidation

While the search results did not provide specific examples of tracer kinetic analysis using this compound for metabolic pathway elucidation of metoclopramide itself, deuterium-labeled compounds are generally employed in tracer kinetic studies escholarship.orgnih.govcore.ac.uk. In this type of analysis, the labeled compound acts as a tracer to follow the metabolic fate of the drug within the body. By analyzing the appearance and disappearance of the labeled parent drug and its labeled metabolites, researchers can identify the specific metabolic transformations that occur and the enzymes involved escholarship.orgnih.gov. This approach can help to map out the complex network of metabolic pathways a drug undergoes nih.gov.

Investigation of Isotopic Effects on Drug Disposition

Deuterium substitution can potentially influence the rate and extent of drug metabolism due to the kinetic isotope effect researchgate.netnih.govjuniperpublishers.comescholarship.org. Studies investigating isotopic effects compare the pharmacokinetic profiles of the non-labeled drug and its deuterated analog. Differences in parameters such as clearance or half-life between the two compounds can indicate that the metabolic step involving the deuterated position is rate-limiting and affected by the isotopic substitution researchgate.netnih.gov. While specific data on isotopic effects of this compound on metoclopramide disposition were not found in the search results, the principle of using deuterated analogs to investigate such effects is well-established in pharmacokinetic research researchgate.netnih.govjuniperpublishers.comescholarship.orgslideshare.net.

Population Pharmacokinetic (PopPK) Modeling in Specific Patient Cohorts

Population pharmacokinetic (PopPK) modeling is a powerful tool used to describe and predict drug behavior in a population, accounting for variability among individuals nih.govnih.govresearchgate.net. This compound, as a reliable internal standard, facilitates the accurate quantification of metoclopramide concentrations in biological samples collected from diverse patient populations nih.gov. This accurate data is essential for developing robust PopPK models.

One study utilized opportunistic pharmacokinetic data from pediatric patients receiving metoclopramide to develop a pediatric PopPK model nih.govnih.govresearchgate.netpediatrictrials.org. This compound was used as an internal standard in the HPLC-MS/MS analysis to quantify metoclopramide concentrations in plasma samples nih.gov. The study successfully developed a two-compartment model that characterized the metoclopramide data in infants, children, and adolescents nih.govnih.gov. Body weight was identified as a significant covariate influencing metoclopramide clearance nih.gov. This research highlights the utility of using a labeled internal standard in PopPK studies to enable accurate drug quantification and subsequent model development, which can inform dosing strategies in specific patient cohorts nih.govnih.gov.

An example of data that might be used in such a study, based on the findings, could relate to the population pharmacokinetic parameter estimates. While specific numerical values for parameters like clearance (CL) or volume of distribution (V) directly linked to the use of this compound in this context were not presented as a table in the search results, the study indicated that the population estimate for CL was 19.6 L/hour/70 kg nih.gov.

In Vitro Studies of Metoclopramide Metabolism

In vitro studies using biological matrices such as liver microsomes or hepatocytes are essential for identifying the enzymes responsible for drug metabolism and characterizing the metabolic pathways nih.govresearchgate.net. Metoclopramide is known to be primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, with contributions from CYP3A4 and CYP1A2, as well as undergoing conjugation reactions like sulfation and glucuronidation drugbank.comnih.govresearchgate.netnih.govcuanschutz.edupharmgkb.org.

Structural Elucidation and Identification of Metoclopramide Metabolites

Stable isotope-labeled compounds, including this compound, play a vital role in the structural elucidation and identification of drug metabolites using mass spectrometry caymanchem.comresearchgate.netnih.gov. By comparing the mass spectra of samples containing the non-labeled drug and its metabolites with those from experiments using the labeled analog, researchers can differentiate between the parent drug and its metabolites and gain insights into the structural changes that occurred during metabolism researchgate.net.

Studies have identified several metoclopramide metabolites in humans through in vivo and in vitro approaches nih.govpharmgkb.org. These include metabolites formed via N-O-glucuronidation, N-sulfation, N-deethylation, hydroxylation, and oxidative deamination nih.govpharmgkb.org. In vitro studies using human liver microsomes have revealed additional metabolites, such as ether glucuronides and an N-glucuronide nih.gov. While the search results did not explicitly detail the use of this compound in the structural elucidation process within these specific studies, stable isotope labeling is a standard technique in mass spectrometry-based metabolite identification to confirm the presence of drug-related components and deduce their structures researchgate.netnih.gov. The mass shift introduced by the deuterium label in this compound aids in distinguishing metabolites of the labeled compound from endogenous compounds or impurities during mass spectrometric analysis researchgate.net.

Some identified metabolites of metoclopramide include des-ethylmetoclopramide, metoclopramide N4-sulfonate, and metoclopramide O-glucuronide pharmgkb.org.

Here is a table summarizing some of the identified metoclopramide metabolites:

| Metabolite Name | Proposed Metabolic Pathway(s) |

| N-O-glucuronide | Glucuronidation |

| N-sulfate | Sulfation |

| des-ethyl metabolite | N-deethylation |

| Hydroxylated metabolite | Oxidation (Hydroxylation) |

| Oxidative deaminated metabolite | Oxidative deamination |

| Ether glucuronides | Oxidation followed by Glucuronidation |

| N-glucuronide | Glucuronidation |

| Carbamic acid | Oxidation/Hydrolysis |

| Nitro metabolite | Oxidation |

Characterization of Enzymatic Contributions to Metoclopramide Biotransformation

Understanding the specific enzymes responsible for the biotransformation of metoclopramide is critical for predicting its pharmacokinetics, identifying potential drug-drug interactions, and understanding variability in patient response. Studies aimed at characterizing these enzymatic contributions frequently employ this compound to ensure accurate quantification of parent drug depletion and metabolite formation in enzymatic assays.

Cytochrome P450 (CYP) enzymes are primary catalysts in the oxidative metabolism of many drugs, including metoclopramide. Research has identified several CYP isoforms involved in metoclopramide's biotransformation, with CYP2D6 being the most significant contributor. nih.govnih.govchem960.com CYP3A4 and CYP1A2 also play roles, albeit to a lesser extent. nih.govnih.govchem960.com Studies characterizing the metabolic activity of these specific CYP isoforms typically involve incubating metoclopramide with recombinant enzymes or liver microsomes enriched in particular CYP activities. Accurate measurement of the rate of metoclopramide disappearance and the formation of oxidative metabolites in these in vitro systems is vital. The use of this compound as an internal standard in the subsequent LC-MS/MS analysis helps to account for variations in sample processing and instrument response, thereby improving the reliability of the kinetic data obtained for each CYP isoform.

In addition to oxidative metabolism by CYPs, metoclopramide also undergoes phase II metabolic reactions, including glucuronidation catalyzed by UDP-Glucuronosyltransferases (UGTs) and sulfation catalyzed by Sulfotransferases (SULTs). nih.gov These conjugation pathways lead to the formation of more water-soluble metabolites, facilitating their excretion. Studies investigating the contribution of UGTs and SULTs involve incubating metoclopramide with liver microsomes (for UGTs, often with the addition of alamethicin (B1591596) to permeabilize the membrane) or cytosol (for SULTs), supplemented with appropriate cofactors like UDPGA and PAPS, respectively. Quantification of the conjugated metabolites formed, as well as the remaining parent drug, is essential for determining the activity of these enzymes. This compound is commonly employed as an internal standard in the LC-MS/MS methods used to quantify these species, ensuring accurate assessment of the extent of glucuronidation and sulfation. wikipedia.orguni-freiburg.de

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4, CYP1A2)

Assessment of Metabolic Stability in Hepatic Microsomes and Cytosol

Assessing the metabolic stability of metoclopramide in hepatic microsomes and cytosol is a standard in vitro approach to estimate its intrinsic clearance and predict its hepatic metabolism in vivo. These studies involve incubating metoclopramide with liver subcellular fractions over time and monitoring the disappearance of the parent compound. A higher rate of depletion indicates lower metabolic stability and potentially higher hepatic clearance. Metoclopramide is known to undergo significant first-pass metabolism, contributing to its variable oral bioavailability. nih.govnih.gov In vitro metabolic stability assays in human liver microsomes and cytosol are used to quantify the rate of metabolism by both phase I and phase II enzymes present in these fractions. Accurate determination of the remaining percentage of metoclopramide at different time points is critical for calculating parameters such as half-life in the incubation system and intrinsic clearance. This compound serves as a reliable internal standard in the LC-MS/MS analysis of these incubation samples, correcting for potential variations during sample preparation and analysis, and thus providing accurate metabolic stability data.

Investigations into Drug-Drug Interactions (DDIs) involving Metoclopramide

Drug-drug interactions (DDIs) can significantly alter the pharmacokinetics of metoclopramide, potentially leading to altered efficacy or increased risk of adverse effects. Metabolic enzymes, particularly CYPs, are major contributors to DDIs. Investigations into DDIs involving metoclopramide focus on its potential to inhibit or induce metabolic enzymes and the effect of co-administered drugs on metoclopramide's metabolism and systemic exposure. This compound is an essential tool in these studies for accurate pharmacokinetic assessment.

Metoclopramide itself can interact with metabolic enzymes. For instance, metoclopramide is a substrate and a reversible inhibitor of CYP2D6. nih.gov Studies evaluating the enzyme inhibition or induction potential of metoclopramide or the effect of other drugs on metoclopramide-metabolizing enzymes often involve in vitro experiments using liver microsomes or hepatocytes, where the activity of specific enzymes is measured in the presence and absence of the interacting compound. Accurate quantification of probe substrates or metabolites is necessary to determine the extent of enzyme inhibition or induction. While this compound is not typically used to probe the activity of other enzymes, its role as an internal standard in quantifying metoclopramide and its metabolites in DDI studies is paramount for establishing pharmacokinetic interactions.

Clinical DDI studies are conducted to quantitatively assess the impact of co-administered drugs on metoclopramide's pharmacokinetics in vivo. These studies involve administering metoclopramide alone and in combination with the interacting drug to healthy volunteers or patients and measuring metoclopramide plasma concentrations over time. Pharmacokinetic parameters such as area under the curve (AUC), peak plasma concentration (Cmax), and half-life (t1/2) are then calculated and compared. Drugs that inhibit CYP2D6, such as certain antidepressants (e.g., fluoxetine, paroxetine, bupropion) or other medications (e.g., cimetidine, ranitidine (B14927) to a lesser extent), can increase metoclopramide plasma concentrations due to reduced metabolism. Accurate and sensitive bioanalytical methods are crucial for these studies, and LC-MS/MS with this compound as an internal standard is a widely used approach to ensure reliable quantification of metoclopramide in plasma samples, enabling accurate assessment of the magnitude of DDI effects on its pharmacokinetics. wikipedia.orguni-freiburg.de

Data Table: Key Enzymes Involved in Metoclopramide Metabolism

| Enzyme Class | Specific Isoforms Involved | Contribution to Metoclopramide Metabolism | Relevant Metabolic Pathway |

| Cytochrome P450 | CYP2D6 | Primary | Oxidation |

| CYP3A4 | Secondary | Oxidation | |

| CYP1A2 | Minor | Oxidation | |

| UDP-Glucuronosyltransferase | UGTs | Significant | Glucuronidation |

| Sulfotransferase | SULTs | Significant | Sulfation |

Data Table: Impact of CYP2D6 Inhibition on Metoclopramide Pharmacokinetics (Illustrative based on search findings)

| Co-administered Drug (CYP2D6 Inhibitor) | Effect on Metoclopramide Exposure (relative to Metoclopramide alone) | Observed Pharmacokinetic Changes (e.g., AUC, Cmax, t1/2) |

| Strong CYP2D6 Inhibitors (e.g., Fluoxetine, Paroxetine) | Increased | Increased AUC, Cmax, prolonged t1/2 |

| Moderate CYP2D6 Inhibitors (e.g., Ranitidine - weak) | Increased (to a lesser extent than strong inhibitors) | Increased AUC, prolonged t1/2 |

Bioequivalence Studies of Metoclopramide Formulations

Bioequivalence studies are essential for comparing the bioavailability of different formulations of a drug, ensuring that generic versions are therapeutically equivalent to the reference product. This compound is commonly employed as an internal standard in the analytical methods used in these studies.

Comparative Bioavailability Assessments of Test and Reference Products

The determination of metoclopramide in human plasma is a critical step in assessing the comparative bioavailability of different formulations. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently used for this purpose, with this compound serving as the internal standard to ensure accuracy and precision in the quantification of metoclopramide nih.govresearchgate.net. These methods involve sample preparation techniques such as liquid-liquid extraction, followed by chromatographic separation and detection by mass spectrometry in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) modes nih.govresearchgate.net.

Validated LC-MS methods for metoclopramide quantification in human plasma have demonstrated good linearity, precision, accuracy, and stability over relevant concentration ranges nih.govresearchgate.net. For instance, one method using prazosin (B1663645) as an internal standard showed a linear range of 0.78-50.00 ng/mL, with intra- and inter-day precision between 5.0-13.6% and accuracy between 99.2-104.0% nih.gov. Another method employing tramadol (B15222) as an internal standard was linear from 0.53-42.07 ng/mL with acceptable precision according to FDA guidelines researchgate.net. While these examples use different internal standards, the principle remains the same for methods utilizing this compound, which is preferred due to its isotopic similarity to the analyte.

Bioequivalence is typically determined by comparing pharmacokinetic parameters such as peak plasma concentration (Cmax), area under the concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the concentration-time curve from time zero to infinity (AUC0-∞) for the test and reference products walshmedicalmedia.com.

Statistical Analysis and Regulatory Compliance in Bioequivalence Determination

Statistical analysis in bioequivalence studies involves comparing the pharmacokinetic parameters of the test and reference formulations. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of the pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) fall within the regulatory acceptance range, typically 80% to 125% walshmedicalmedia.com. Statistical tests, such as Schuirmann's unilateral double t-test, are employed to assess if the two formulations are statistically bioequivalent walshmedicalmedia.com. Regulatory bodies, such as the FDA and EMA, provide guidelines on conducting and evaluating bioequivalence studies to ensure the interchangeability of drug products.

Mechanistic Pharmacology and Structure-Activity Relationship (SAR) Studies

Metoclopramide's pharmacological actions are primarily mediated through its interactions with dopamine (B1211576) and serotonin (B10506) receptors wikipedia.orgmdpi.com. This compound, as a labeled analog, can be a valuable tool in studying these interactions and in structure-activity relationship studies.

Elucidation of Molecular Mechanisms of Action for Metoclopramide Analogues

Understanding the molecular mechanisms of action of metoclopramide and its analogues involves investigating their effects on downstream signaling pathways following receptor binding. This can include studying the modulation of adenylyl cyclase activity, the recruitment of beta-arrestin, or the activation of intracellular signaling cascades. While the provided search results focus more on receptor binding affinities and pharmacological effects in the context of SAR, this compound could potentially be used in mechanistic studies involving mass spectrometry-based proteomics or metabolomics to track the fate and interactions of the compound within biological systems. Metoclopramide's prokinetic effect is mediated through the blockade of enteric inhibitory dopamine D2 receptors and stimulation of 5-HT3 and 5-HT4 receptors nih.gov. It also inhibits plasma cholinesterase, which can lead to enhanced neuromuscular blockade drugs.com.

Investigations into Transporter-Mediated Drug Uptake and Efflux

Characterization of Proton-Coupled Organic Cation Antiporter (H+/OC) Involvement

Research into the transport mechanisms of cationic drugs across biological barriers, such as the blood-brain barrier (BBB), often involves the use of in vitro models like the human cerebral microvascular endothelial cell line hCMEC/D3 jst.go.jpjst.go.jpjst.go.jpd-nb.inforesearchgate.netnih.gov. Studies using these models have indicated the involvement of a proton-coupled organic cation (H+/OC) antiporter in the uptake of certain cationic drugs, including metoclopramide jst.go.jpjst.go.jpjst.go.jpresearchgate.netnih.gov.

Metoclopramide uptake by hCMEC/D3 cells has been shown to be time- and concentration-dependent jst.go.jpjst.go.jp. Furthermore, this uptake is significantly decreased in the presence of typical inhibitors and/or substrates of the H+/OC antiporter jst.go.jpjst.go.jpjst.go.jp. This suggests that metoclopramide is a substrate for this transporter jst.go.jpjst.go.jpjst.go.jpnih.gov. The uptake has also been observed to be pH- and energy-dependent, further supporting the involvement of an H+/OC antiporter jst.go.jpjst.go.jp.

While the primary research in this area focuses on unlabeled metoclopramide to understand the transporter's interaction with the drug itself, this compound is crucial for the accurate quantification of metoclopramide in these complex biological systems. By using this compound as an internal standard, researchers can precisely measure the amount of unlabeled metoclopramide transported across the cell membrane, accounting for potential variations in sample processing and instrument performance caymanchem.com. This allows for reliable determination of uptake kinetics and the assessment of the inhibitory effects of other compounds on metoclopramide transport via the H+/OC antiporter.

Research findings highlight the characteristics of metoclopramide uptake in hCMEC/D3 cells, consistent with H+/OC antiporter activity.

| Characteristic | Observation in hCMEC/D3 Cells | Supporting Evidence |

| Time-dependent uptake | Yes | jst.go.jpjst.go.jp |

| Concentration-dependent uptake | Yes | jst.go.jpjst.go.jp |

| Inhibition by H+/OC antiporter substrates/inhibitors | Significant decrease | jst.go.jpjst.go.jpjst.go.jp |

| pH-dependent uptake | Yes | jst.go.jpjst.go.jp |

| Energy-dependent uptake | Yes | jst.go.jpjst.go.jp |

These findings collectively support the role of the H+/OC antiporter in the transport of metoclopramide across the blood-brain barrier model jst.go.jpjst.go.jpjst.go.jpnih.govresearcher.life.

Impurity Profiling and Related Substance Analysis in Metoclopramide Products

Ensuring the quality and safety of pharmaceutical products requires rigorous analysis of their impurity profiles and related substances. This compound is widely used as a reference standard and internal standard in analytical methods developed for the identification and quantification of impurities in metoclopramide drug substances and finished products pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com.

Impurities in pharmaceutical products can arise from synthesis, degradation, or manufacturing processes. Regulatory guidelines necessitate the identification and control of these impurities. Stable isotope-labeled standards like this compound are invaluable in this context, particularly when using mass spectrometry-based techniques.

In impurity profiling, this compound is added to samples containing metoclopramide and its potential impurities at a known concentration caymanchem.com. During LC-MS or GC-MS analysis, this compound behaves similarly to the unlabeled metoclopramide and its related impurities in terms of chromatographic separation. However, due to the mass difference introduced by the deuterium atoms, this compound is easily distinguishable from the unlabeled compounds in the mass spectrometer. This allows for accurate relative quantification of the impurities with respect to the internal standard, even in complex matrices.

This compound serves as a reliable internal standard for quantifying various metoclopramide-related substances and impurities. Several impurities and related substances of metoclopramide have been identified and characterized, and this compound is used in analytical methods to determine their levels. Examples of such impurities include Metoclopramide N-Oxide, N-Desethyl Metoclopramide, and various pharmacopeial impurities (e.g., EP Impurity A, B, C, F, G, H) pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com.

The use of this compound as an internal standard in impurity analysis offers several advantages:

Improved Accuracy: It compensates for variations in sample preparation, injection volume, and ionization efficiency during mass spectrometry analysis.

Enhanced Precision: It allows for more reproducible quantification of impurities, especially at low concentrations.

Reliable Identification: Its distinct mass spectral signal helps confirm the identity of metoclapramide and its related substances.

This compound is a critical tool in quality control, method validation, and stability studies of metoclopramide products weblivelink.comaxios-research.comsynzeal.com. It supports the development and validation of robust analytical methods to ensure that metoclopramide products meet required purity standards and regulatory requirements weblivelink.comaxios-research.comsynzeal.com.

Here is a table listing some known impurities and related substances of Metoclopramide for which this compound can be used as an internal standard in analytical methods:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 |

| This compound | C₁₄H₁₉D₃ClN₃O₂ | 302.81 - 302.82 |

| Metoclopramide N-Oxide | C₁₄H₂₂ClN₃O₃ | 315.80 |

| This compound N-Oxide | C₁₄H₁₉D₃ClN₃O₃ | 318.81 - 318.82 |

| N-Desethyl Metoclopramide | C₁₂H₁₈ClN₃O₂ | 271.74 - 271.75 |

| Metoclopramide EP Impurity A | C₁₆H₂₄ClN₃O₃ | 341.83 - 341.84 |

| Metoclopramide EP Impurity B | C₁₁H₁₂ClNO₄ | 257.67 |

| Metoclopramide EP Impurity C | C₈H₈ClNO₃ | 201.61 |

| Metoclopramide EP Impurity D | C₁₁H₁₃NO₄ | 223.23 |

| Metoclopramide EP Impurity F | C₁₃H₂₀ClN₃O₂ | 285.76 - 285.77 |

| Metoclopramide EP Impurity G | C₁₄H₂₂ClN₃O₃ | 315.80 |

| Metoclopramide EP Impurity H | C₉H₉NO₄ | 195.17 |

| Metoclopramide Impurity 1 | C₁₄H₂₃N₃O₂ | 265.36 |

This table is not exhaustive but represents common impurities and related substances encountered in metoclopramide analysis pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com. The precise molecular weights may vary slightly depending on the source and isotopic composition.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Metoclopramide | 4168 |

| This compound | 12598248 |

| Metoclopramide N-Oxide | Not readily available in search results for a specific CID |

| This compound N-Oxide | Not readily available in search results for a specific CID |

| N-Desethyl Metoclopramide | 27260-19-1 (CAS, CID not found) |

| Metoclopramide EP Impurity A | 5608-13-9 (CAS, CID not found) |

| Metoclopramide EP Impurity B | 4093-31-6 (CAS, CID not found) |

| Metoclopramide EP Impurity C | 7206-70-4 (CAS, CID not found) |

| Metoclopramide EP Impurity D | 4093-29-2 (CAS, CID not found) |

| Metoclopramide EP Impurity F | 38339-95-6 (CAS, CID not found) |

| Metoclopramide EP Impurity G | 171367-22-9 (CAS, CID not found) |

| Metoclopramide EP Impurity H | 50-86-2 (CAS, CID not found) |

| Metoclopramide Impurity 1 | 3761-48-6 (CAS, CID not found) |

Clinical and Translational Research Domains Supported by Metoclopramide D3

Impurity Profiling and Related Substance Analysis in Metoclopramide Products

Ensuring the quality and safety of pharmaceutical products necessitates thorough analysis of their impurity profiles and related substances. This compound is extensively used as a reference standard and internal standard in analytical methodologies developed for the identification and quantification of impurities present in metoclopramide drug substances and finished products pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com.

Impurities in pharmaceutical products can originate from synthesis routes, degradation pathways, or manufacturing processes. Regulatory guidelines mandate the identification and control of these impurities. Stable isotope-labeled standards like this compound are particularly valuable in this context, especially when employing mass spectrometry-based techniques.

In impurity profiling, this compound is introduced into samples containing metoclopramide and its potential impurities at a precisely known concentration caymanchem.com. During analysis by LC-MS or GC-MS, this compound exhibits similar chromatographic behavior to unlabeled metoclopramide and its related impurities. However, the mass difference due to deuterium (B1214612) labeling allows this compound to be distinctly identified and measured by the mass spectrometer. This enables accurate relative quantification of impurities against the internal standard, even within complex sample matrices.

This compound serves as a reliable internal standard for the quantification of various metoclopramide-related substances and impurities. Numerous impurities and related substances of metoclopramide have been identified and characterized, and this compound is utilized in analytical methods to determine their levels. Examples of such impurities include Metoclopramide N-Oxide, N-Desethyl Metoclopramide, and various pharmacopeial impurities (e.g., EP Impurity A, B, C, F, G, H) pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com.

The incorporation of this compound as an internal standard in impurity analysis offers several key advantages:

Improved Accuracy: It helps compensate for variations in sample preparation, injection volume, and ionization efficiency inherent in mass spectrometry analysis.

Enhanced Precision: It contributes to more reproducible quantification of impurities, particularly when present at low concentrations.

Reliable Identification: Its unique mass spectral signal aids in confirming the identity of metoclopramide and its related substances.

This compound is therefore a crucial component in quality control, method validation, and stability studies for metoclopramide products weblivelink.comaxios-research.comsynzeal.com. Its use supports the development and validation of robust analytical methods, ensuring that metoclopramide products consistently meet required purity standards and comply with regulatory requirements weblivelink.comaxios-research.comsynzeal.com.

Below is a table listing some known impurities and related substances of Metoclopramide for which this compound can be used as an internal standard in analytical methods:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 |

| This compound | C₁₄H₁₉D₃ClN₃O₂ | 302.81 - 302.82 |

| Metoclopramide N-Oxide | C₁₄H₂₂ClN₃O₃ | 315.80 |

| This compound N-Oxide | C₁₄H₁₉D₃ClN₃O₃ | 318.81 - 318.82 |

| N-Desethyl Metoclopramide | C₁₂H₁₈ClN₃O₂ | 271.74 - 271.75 |

| Metoclopramide EP Impurity A | C₁₆H₂₄ClN₃O₃ | 341.83 - 341.84 |

| Metoclopramide EP Impurity B | C₁₁H₁₂ClNO₄ | 257.67 |

| Metoclopramide EP Impurity C | C₈H₈ClNO₃ | 201.61 |

| Metoclopramide EP Impurity D | C₁₁H₁₃NO₄ | 223.23 |

| Metoclopramide EP Impurity F | C₁₃H₂₀ClN₃O₂ | 285.76 - 285.77 |

| Metoclopramide EP Impurity G | C₁₄H₂₂ClN₃O₃ | 315.80 |

| Metoclopramide EP Impurity H | C₉H₉NO₄ | 195.17 |

| Metoclopramide Impurity 1 | C₁₄H₂₃N₃O₂ | 265.36 |

This table provides examples of common impurities and related substances relevant to metoclopramide analysis pharmaffiliates.comweblivelink.comsimsonpharma.comaxios-research.comtlcstandards.comsynzeal.comaxios-research.com. Slight variations in molecular weights may occur based on the specific source and isotopic composition.

Advanced Research Directions and Future Perspectives for Deuterated Metoclopramide Analogues

Integration of Metoclopramide-d3 with Systems Biology and Multi-Omics Platforms

Systems biology aims to understand biological systems holistically by integrating data from multiple levels azolifesciences.comnih.gov. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, metabolomics, and other 'omics' technologies to provide a comprehensive view of molecular interactions and biological processes azolifesciences.comnih.gov.

Deuterated compounds, including this compound, can play a role in this integrated research. While direct studies specifically detailing the integration of this compound with multi-omics platforms are not extensively documented in the search results, the general application of stable isotope-labeled compounds in systems biology and multi-omics is well-established azolifesciences.comfrontiersin.orgomicscouts.comfrontiersin.org.

Stable isotope tracing, often involving deuterated or 13C-labeled compounds, is a key technique in metabolomics and fluxomics, providing insights into metabolic pathways and reaction rates frontiersin.orgnsf.govnih.govnih.gov. Integrating this metabolic information (obtained using labeled compounds like this compound to study its fate or impact on endogenous metabolism) with data from other omics layers (e.g., how genetic variations or protein expression affect metoclopramide (B1676508) metabolism) can lead to a more complete understanding of drug action and disposition within a biological system azolifesciences.comnih.govfrontiersin.org. This can help in identifying biomarkers, understanding disease pathogenesis, and developing mechanism-based therapeutic strategies azolifesciences.comfrontiersin.org.

Development of Novel Deuterated Metoclopramide Derivatives for Targeted Research

The strategy of deuteration to modify pharmacokinetic properties is a recognized area of research in medicinal chemistry nih.gov. While this compound itself is primarily an analytical standard, the principles behind its creation can be applied to develop novel deuterated metoclopramide derivatives with altered properties for specific research purposes.

Deuterium (B1214612) replacement can influence drug metabolism by strengthening carbon-deuterium bonds at specific sites, potentially leading to decreased metabolic clearance and thus altered pharmacokinetics nih.gov. This can be beneficial in research by providing probes with longer half-lives or reduced formation of specific metabolites, allowing for clearer investigation of particular biological effects or pathways.

Application in Quantitative Metabolomics and Metabolic Flux Analysis

Quantitative metabolomics involves measuring the concentrations of small molecules (metabolites) within a biological system, while metabolic flux analysis (MFA) quantifies the rates of metabolic reactions frontiersin.orgnsf.govnih.gov. Stable isotope-labeled compounds are indispensable tools in both fields frontiersin.orgnsf.govnih.govnih.gov.

This compound is explicitly used as an internal standard in quantitative analysis of metoclopramide by techniques like HPLC-MS/MS nih.gov. Using a stable isotope-labeled internal standard like this compound helps to improve the accuracy and reliability of quantification by accounting for variations introduced during sample preparation and analysis thalesnano.com.

In metabolic flux analysis, stable isotope tracers (such as 13C-labeled glucose) are introduced into a system, and the incorporation of the isotopes into downstream metabolites is measured using techniques like mass spectrometry or NMR spectroscopy frontiersin.orgnsf.govnih.govnih.gov. By analyzing the resulting isotopic labeling patterns, researchers can infer the rates of metabolic reactions nih.govnih.gov. While this compound is a labeled form of a drug rather than a central metabolite tracer, it could potentially be used in MFA studies to investigate the impact of metoclopramide on specific metabolic pathways or to track its own metabolic transformation and how that influences metabolic fluxes. For example, by administering this compound, researchers could follow its metabolic breakdown products and quantify the rates of these reactions within the broader metabolic network.

Data from such studies, potentially involving the measurement of this compound and its deuterated metabolites, could be presented in tables showing concentrations or isotopic enrichment over time in various biological matrices.

Innovations in Analytical Instrumentation and Techniques for Deuterated Compounds

The accurate analysis of deuterated compounds like this compound requires sophisticated analytical instrumentation and techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for the analysis and characterization of deuterated molecules ansto.gov.authalesnano.comansto.gov.auepj-conferences.org.

NMR spectroscopy (including 1H, 2H, and 13C NMR) is crucial for confirming the purity of deuterated compounds and determining the specific sites and levels of deuteration within the molecule ansto.gov.auansto.gov.auepj-conferences.org. This site-specific information is vital for understanding the impact of deuteration on the compound's properties.

Innovations in analytical instrumentation continue to enhance the capabilities for analyzing deuterated compounds. For instance, advancements in MS sensitivity and resolution allow for the detection and quantification of labeled compounds at lower concentrations and in complex biological matrices. Similarly, developments in NMR techniques provide more detailed structural and isotopic information. The use of hyphenated techniques like LC-MS/MS is standard for quantitative analysis, particularly in pharmacokinetic studies where a deuterated internal standard like this compound is used nih.gov.

Emerging techniques, such as Microwave Resonance Spectroscopy (MRR), are also being explored for rapid and direct site-specific deuteration monitoring, addressing some limitations of traditional MS and NMR in distinguishing isotopomers or requiring large sample quantities brightspec.com.

The development of new synthesis methods for deuterated compounds, such as catalytic H-D exchange reactions, also contributes to the field by making a wider range of deuterated molecules accessible for research ansto.gov.authalesnano.comepj-conferences.org.

Here is an example of how data might be presented in a research context involving deuterated compounds, illustrating the type of information obtained from analytical techniques:

| Analytical Technique | Information Provided | Relevance to Deuterated Compounds |

| Mass Spectrometry (MS) | Molecular weight, isotopic abundance | Confirms deuteration level and purity. ansto.gov.auansto.gov.auepj-conferences.org |

| NMR Spectroscopy (1H, 2H, 13C) | Structural confirmation, site-specific deuteration level | Verifies the location and extent of deuterium incorporation. ansto.gov.auansto.gov.auepj-conferences.org |

| LC-MS/MS | Quantification in complex matrices | Used for accurate measurement of labeled compounds and metabolites in biological samples. nih.gov |

These analytical advancements are critical for supporting the advanced research directions involving this compound and other deuterated analogues, enabling accurate quantification, structural characterization, and tracing in complex biological systems.

Q & A

Q. What steps ensure reproducibility in this compound research?

- Methodological Answer :

- Publish FAIR data (Findable, Accessible, Interoperable, Reusable) in repositories like Zenodo.

- Document synthetic protocols using CHEMRATOR templates.

- Share analytical code (e.g., R/Python scripts) for data processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.